molecular formula C15H15ClN4 B2383967 2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile CAS No. 339101-96-1

2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2383967
CAS No.: 339101-96-1
M. Wt: 286.76
InChI Key: NUNQJDZFFMDWDW-BQYQJAHWSA-N
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Description

2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a dimethylamino group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale reactions in reactors, with careful monitoring of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

2-[(2E)-3-[(3-chloro-2-methylphenyl)amino]-1-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of

Properties

IUPAC Name

2-[(E)-3-(3-chloro-2-methylanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4/c1-11-13(16)5-4-6-14(11)19-8-7-15(20(2)3)12(9-17)10-18/h4-8,19H,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNQJDZFFMDWDW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=CC(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C/C(=C(C#N)C#N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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